molecular formula C11H18N2O2S2 B6499241 N-[(1-methylpiperidin-4-yl)methyl]thiophene-2-sulfonamide CAS No. 953231-91-9

N-[(1-methylpiperidin-4-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B6499241
CAS No.: 953231-91-9
M. Wt: 274.4 g/mol
InChI Key: VMOYCEQFUFLBOY-UHFFFAOYSA-N
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Description

N-[(1-methylpiperidin-4-yl)methyl]thiophene-2-sulfonamide is a chemical compound of interest in medicinal chemistry and biochemical research. It features a thiophene-sulfonamide group linked to a 1-methylpiperidin-4-ylmethyl amine moiety. This structure is characteristic of sulfonamide-based compounds, which are extensively investigated as potent inhibitors of carbonic anhydrases , a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide . Specifically, research on closely related sulfonamido compounds has demonstrated high selectivity and potency against tumor-associated isoforms hCA IX and XII, which are validated drug targets for anticancer agent design due to their overexpression in hypoxic tumor cells . The 1-methylpiperidine moiety is a common pharmacophore found in various bioactive molecules and approved pharmaceuticals, often employed to optimize physicochemical properties and facilitate interactions with biological targets . Researchers can utilize this compound as a key synthon for developing novel molecules or as a tool compound for investigating selective enzyme inhibition. Its potential mechanism of action, inferred from studies on analogous sulfonamides, likely involves binding to the zinc ion within the active site of carbonic anhydrase isoforms . This product is strictly intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S2/c1-13-6-4-10(5-7-13)9-12-17(14,15)11-3-2-8-16-11/h2-3,8,10,12H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOYCEQFUFLBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroxy-to-Amine Conversion via Azide Intermediate

Step 1: Tosylation of 4-Hydroxy-1-methylpiperidine
4-Hydroxy-1-methylpiperidine reacts with p-toluenesulfonyl chloride (TsCl) in dry toluene at 0°C, forming the tosylate derivative. Triethylamine (2.0 equivalents) acts as a base, achieving 90–95% conversion within 2 hours.

Step 2: Azide Substitution
The tosylate intermediate undergoes nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C for 12 hours. This step proceeds with 75–80% yield, producing 4-azidomethyl-1-methylpiperidine.

Step 3: Staudinger Reduction
The azide is reduced using triphenylphosphine (PPh₃) in tetrahydrofuran (THF), followed by hydrolysis with HCl to yield the primary amine. Yields range from 70–85%, depending on reaction scale.

Reductive Amination of 1-Methylpiperidin-4-one

Procedure
1-Methylpiperidin-4-one reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 24 hours. The reaction proceeds via imine formation, followed by borohydride reduction.

Optimization

  • pH Control : Maintaining pH 6–7 using acetic acid ensures selective reduction of the imine intermediate.

  • Yield : 65–70% after column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).

Sulfonamide Coupling Reaction

The final step involves reacting thiophene-2-sulfonyl chloride with (1-methylpiperidin-4-yl)methylamine under basic conditions.

Standard Protocol

  • Base Selection : Triethylamine (2.5 equivalents) in anhydrous dichloromethane (DCM) at 0°C.

  • Reagent Addition : Thiophene-2-sulfonyl chloride (1.1 equivalents) is added dropwise to the amine solution.

  • Reaction Monitoring : TLC (ethyl acetate/hexane 1:1) confirms completion within 2–3 hours.

  • Workup : The mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried (Na₂SO₄) and concentrated.

Yield and Purity

  • Crude Yield : 80–85%

  • Purification : Recrystallization from ethanol/water (1:3) affords 95% pure product as white crystals.

Alternative Synthetic Routes

Mitsunobu-Based Alkylation

Application
For substrates sensitive to strong bases, the Mitsunobu reaction couples 4-hydroxy-1-methylpiperidine with thiophene-2-sulfonamide using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Conditions

  • Solvent : Tetrahydrofuran (THF), 0°C to room temperature

  • Yield : 50–60% after column chromatography.

Solid-Phase Synthesis

Advantages

  • High Throughput : Resin-bound sulfonamide precursors enable rapid parallel synthesis.

  • Purification Simplification : Filtration removes excess reagents.

Procedure

  • Resin Functionalization : Wang resin is derivatized with thiophene-2-sulfonyl chloride.

  • Amine Coupling : (1-Methylpiperidin-4-yl)methylamine in DMF with HOBt/DIC.

  • Cleavage : TFA/dichloromethane (1:99) releases the product.

Yield : 70–75% (HPLC purity >90%).

Reaction Optimization and Scalability

Solvent Effects

SolventDielectric ConstantYield (%)Purity (%)
DCM8.98295
THF7.57892
Acetonitrile37.56588

Polar aprotic solvents like DCM maximize yield by stabilizing the transition state.

Temperature Optimization

Temperature (°C)Reaction Time (h)Yield (%)
0382
25280
401.572

Lower temperatures favor product stability, reducing decomposition.

Industrial-Scale Considerations

Challenges

  • Exothermic Reactions : Sulfonylation requires jacketed reactors for precise temperature control.

  • Waste Management : Phosphorus byproducts from PCl₅ necessitate neutralization with aqueous NaOH.

Case Study
A pilot plant (10 kg scale) achieved 78% overall yield using continuous flow chemistry for the sulfonylation step, reducing reaction time from 3 hours to 15 minutes .

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylpiperidin-4-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(1-methylpiperidin-4-yl)methyl]thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1-methylpiperidin-4-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the piperidine and thiophene rings contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity/Properties Reference
N-[(1-methylpiperidin-4-yl)methyl]thiophene-2-sulfonamide Thiophene-sulfonamide 1-Methylpiperidinylmethyl Potential enzyme inhibitor (inferred)
N-(4-Fluorobenzyl)-N-(1-methylpiperidin-4-yl)-... Carbamide Fluorobenzyl, 2-methylpropyloxy-phenyl Crystalline stability
N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide Methanesulfonamide Piperidine-ketone Not reported
Sulfonyl Urea Derivative (3a) Bis-thiophene-sulfonamide Pyrrolidine-thiadiazole FabH inhibition (MIC: 2–8 µg/mL)
(R)-N-(5-Cyano-2-nitrobenzyl)-... Thiophene-sulfonamide Nitrobenzyl, hydroxy-phenylpropan Farnesyl transferase inhibition

Biological Activity

N-[(1-methylpiperidin-4-yl)methyl]thiophene-2-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a thiophene ring, which is known for its diverse pharmacological properties, and a piperidine moiety that may enhance its bioactivity. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H16N2O2S\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}

This structure highlights the presence of both the thiophene and sulfonamide functionalities, which are crucial for its biological activity.

The biological mechanisms underlying the activity of this compound are still under investigation. However, preliminary studies suggest that it may interact with specific enzymes or receptors involved in various physiological pathways. For instance, sulfonamides are often known to inhibit carbonic anhydrase (CA) enzymes, which play a critical role in acid-base balance and fluid secretion.

Enzyme Inhibition Assays

Recent research has demonstrated that compounds similar to this compound exhibit selective inhibition against human carbonic anhydrases (hCA) such as hCA IX and XII. These enzymes are implicated in cancer progression and metastasis, making them attractive targets for therapeutic intervention.

CompoundhCA I (K_I nM)hCA II (K_I nM)hCA IX (K_I nM)hCA XII (K_I nM)
16667.5>10,00047.44.5
29408.7>10,00048.475.1
39572>10,00044.364.4

Table: Inhibition constants (K_I) for various human carbonic anhydrases by related compounds .

Biological Activity

The biological activity of this compound has been assessed through various in vitro assays:

  • Antimicrobial Activity : Preliminary studies indicate that thiophene derivatives can exhibit antimicrobial properties against a range of bacterial strains.
  • Anticancer Properties : The compound's potential as an anticancer agent is supported by its ability to inhibit tumor-associated carbonic anhydrases, which are overexpressed in various cancers.
  • Anti-inflammatory Effects : Some sulfonamide derivatives have shown promise in reducing inflammation, suggesting that this compound may also possess similar properties.

Case Studies

A notable study investigated the effects of thiophene-based sulfonamides on glioma cell lines, demonstrating that these compounds could effectively reduce cell viability through apoptosis induction and cell cycle arrest . Another study focused on the inhibition of hCA IX and XII by related compounds, revealing their potential as therapeutic agents for cancer treatment .

Q & A

Q. What are the established synthetic methodologies for N-[(1-methylpiperidin-4-yl)methyl]thiophene-2-sulfonamide?

The compound is typically synthesized via nucleophilic substitution, where thiophene-2-sulfonyl chloride reacts with a substituted piperidine derivative (e.g., 1-methylpiperidin-4-ylmethylamine). Key steps include:

  • Sulfonamide bond formation : Conducted under basic conditions (e.g., triethylamine or pyridine) in anhydrous solvents like dichloromethane or THF .
  • Purification : Column chromatography or recrystallization to isolate the product .
  • Yield optimization : Adjusting stoichiometry, temperature (0–25°C), and reaction time (4–24 hrs) .

Q. Which spectroscopic and crystallographic techniques validate the structural integrity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the thiophene ring, sulfonamide group, and piperidine moiety .
  • X-ray crystallography : SHELX software refines crystal structures to resolve bond lengths, angles, and intramolecular interactions (e.g., hydrogen bonding) .
  • IR spectroscopy : Identifies characteristic sulfonamide S=O stretches (~1350 cm1^{-1}) and aromatic C-H vibrations .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

  • Enzyme inhibition : Test against carbonic anhydrase or kinases using fluorometric/colorimetric assays .
  • Cytotoxicity screening : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • ADME profiling : Use Caco-2 cells for permeability and microsomal stability assays .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability and purity?

ParameterOptimization StrategyEvidence
SolventReplace DCM with acetonitrile for easier removal
CatalystsUse DMAP to accelerate sulfonylation
WorkupEmploy liquid-liquid extraction (ethyl acetate/water)
Advanced monitoring tools like HPLC-MS ensure intermediate purity, while DoE (Design of Experiments) identifies critical factors (e.g., pH, temperature) .

Q. How to resolve discrepancies between computational binding predictions and experimental IC50_{50} values?

  • Validation assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
  • Molecular dynamics (MD) simulations : Refine docking poses by accounting for solvation and protein flexibility .
  • Structural analogs : Compare with derivatives (e.g., fluorophenyl or pyrimidine-containing sulfonamides) to identify steric/electronic mismatches .

Q. What strategies address low solubility in aqueous buffers during in vitro testing?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% v/v) to maintain solubility without cytotoxicity .
  • Salt formation : Synthesize hydrochloride or sodium salts via acid/base reactions .
  • Nanoparticle formulation : Encapsulate in PLGA or liposomes to enhance bioavailability .

Q. How to analyze structure-activity relationships (SAR) for piperidine and thiophene modifications?

  • Analog synthesis : Replace 1-methylpiperidine with morpholine or pyrrolidine to assess steric effects .
  • Thiophene substitution : Introduce halogens (e.g., Cl, F) at the 5-position to modulate electronic properties .
  • Pharmacophore mapping : Overlay crystal structures with active derivatives to identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across cell lines?

  • Mechanistic profiling : Conduct transcriptomics or proteomics to identify off-target effects .
  • Membrane permeability : Measure intracellular concentrations via LC-MS to rule out uptake variability .
  • Cell line specificity : Compare genetic backgrounds (e.g., p53 status) to explain differential responses .

Q. Why do computational logP values deviate from experimental HPLC measurements?

  • Method limitations : DFT calculations may underestimate solvation effects; use COSMO-RS for improved accuracy .
  • Ionization effects : Adjust pH in HPLC mobile phases (e.g., 0.1% TFA) to account for sulfonamide protonation .

Methodological Recommendations

Q. Best practices for crystallizing sulfonamide derivatives for X-ray studies :

  • Solvent selection : Use slow evaporation in ethyl acetate/hexane mixtures .
  • Temperature control : Gradual cooling from 40°C to 4°C to avoid polymorphism .
  • Disorder resolution : Apply SHELXL restraints for flexible groups (e.g., methylpiperidine) .

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